2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
The synthesis of 2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of primary amines.
Common reagents used in these reactions include triethylamine, ethanol, and various alkylating agents. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
- N-(2-cyanoethyl)-N-methylacetamide
- N-(2-cyanophenyl)-N-methylacetamide
- N-(2-cyanoethyl)-N-phenylacetamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and biological activities. The unique combination of benzyl and ethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[benzyl(ethyl)amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-5-20(11-15-9-7-6-8-10-15)12-16(21)19-17(4,13-18)14(2)3/h6-10,14H,5,11-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNLUTQIOVQTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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